Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-
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Overview
Description
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- is an organic compound with the molecular formula C12H16O3 This compound is characterized by the presence of a methoxy group and an isopropoxy group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- typically involves multi-step organic reactions. One common method involves the alkylation of 3-methoxy-4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its use in traditional medicine and its anti-inflammatory properties.
Ethanone, 1-(3-chloro-4-methoxyphenyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.
Ethanone, 1-(4-methylphenyl)-: Commonly used as an intermediate in organic synthesis.
Uniqueness
Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- is unique due to the presence of both methoxy and isopropoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in the synthesis of specialized organic compounds and potential therapeutic agents .
Properties
CAS No. |
104972-10-3 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3-methoxy-4-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-8(2)15-11-6-5-10(9(3)13)7-12(11)14-4/h5-8H,1-4H3 |
InChI Key |
PAXBEXJJMTYDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)OC |
Origin of Product |
United States |
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